4-Chloro-2-(pyrrolidin-2-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11ClN2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
4-chloro-2-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H11ClN2/c10-7-3-5-12-9(6-7)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2 |
InChI Key |
VLEJSEDGAYEPST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 4 Chloro 2 Pyrrolidin 2 Yl Pyridine and Its Analogues
Foundational Synthetic Routes to the 4-Chloro-2-(pyrrolidin-2-yl)pyridine Core Structure
The construction of the this compound core typically relies on a convergent synthesis, where the substituted pyridine (B92270) and pyrrolidine (B122466) rings are prepared separately and then coupled.
Multi-Step Synthesis from Commercially Available Precursors
A common approach to synthesizing this compound involves a multi-step sequence starting from commercially available and economically viable precursors. One plausible and frequently utilized pathway begins with the synthesis of 4-chloropyridine (B1293800), which can be achieved through various methods. A one-pot synthesis from pyridine is a notable example, where pyridine reacts with a chlorinating agent like thionyl chloride, phosphorus oxychloride, or phosphorus pentachloride. google.compatsnap.com For instance, the reaction of pyridine with thionyl chloride in a suitable solvent such as ethyl acetate (B1210297) can produce 4-chloropyridine hydrochloride, which is then neutralized to yield 4-chloropyridine. patsnap.com
The pyrrolidine moiety, often in a protected form, is typically prepared from precursors like γ-butyrolactone or proline. For example, γ-butyrolactone can be converted to 1-aminopyrrolidin-2-one (B1281494) by reaction with hydrazine (B178648) hydrate. Alternatively, proline, a readily available chiral starting material, can be reduced to prolinol, providing a stereocenter for the synthesis of chiral derivatives. mdpi.comnih.gov
The key step in forming the this compound scaffold is the coupling of the 4-chloropyridine with the pyrrolidine derivative. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyrrolidine nitrogen acts as a nucleophile, attacking the electron-deficient C-2 position of the 4-chloropyridine ring, displacing the chloride ion. vaia.comquimicaorganica.orgresearchgate.net The reactivity of 4-chloropyridine in SNAr reactions can be enhanced by using Lewis acids to activate the pyridine ring. researchgate.net
A representative, albeit general, synthetic scheme is outlined below:
Scheme 1: General Multi-Step Synthesis of this compound
Synthesis of 4-Chloropyridine: Pyridine + Chlorinating Agent (e.g., SOCl2) → 4-Chloropyridine Hydrochloride → 4-Chloropyridine
Preparation of the Pyrrolidine Moiety: e.g., Proline → N-Protected Proline → N-Protected 2-lithiopyrrolidine
Coupling Reaction (SNAr): 4-Chloropyridine + N-Protected 2-lithiopyrrolidine → N-Protected this compound
Deprotection: N-Protected this compound → this compound
Elucidation of Key Reaction Intermediates and Transition States in Formation of this compound
The formation of the C-N bond between the pyridine and pyrrolidine rings via nucleophilic aromatic substitution (SNAr) is a critical step. The mechanism of this reaction on pyridine rings is well-established and proceeds through a two-step addition-elimination pathway. vaia.comquimicaorganica.org
The reaction is initiated by the nucleophilic attack of the pyrrolidine nitrogen atom on the electron-deficient C-2 position of the 4-chloropyridine ring. This attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer-like complex. vaia.com The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring. This resonance stabilization is a key factor that favors nucleophilic attack at the C-2 and C-4 positions of the pyridine ring. vaia.com
The transition state for the formation of this intermediate involves the partial formation of the new C-N bond and partial breaking of the pyridine π-system. The subsequent step is the elimination of the chloride leaving group, which restores the aromaticity of the pyridine ring and yields the final product. The loss of the leaving group is typically the rate-determining step in SNAr reactions. vaia.com
While specific computational studies on the transition state for the reaction between 4-chloropyridine and pyrrolidine are not widely available, the general principles of SNAr reactions on pyridines provide a solid framework for understanding the energetics and geometry of this key step. The reactivity can be significantly influenced by the nature of the solvent and the presence of any catalysts or activating groups. researchgate.net
Development of Novel and Sustainable Synthetic Protocols for this compound
In recent years, there has been a significant drive towards developing more efficient, sustainable, and atom-economical synthetic methods. This has led to the exploration of catalytic approaches and stereoselective syntheses for compounds like this compound.
Catalytic Approaches for Carbon-Nitrogen Bond Formation in Pyridine and Pyrrolidine Rings
Catalytic methods offer significant advantages over traditional stoichiometric reactions, including milder reaction conditions, higher yields, and reduced waste. For the synthesis of the pyridine and pyrrolidine rings, as well as their coupling, various catalytic systems have been developed.
For pyridine synthesis, magnetically recoverable nanocatalysts have been employed in multicomponent reactions to produce a variety of pyridine derivatives. nih.gov For the pyrrolidine ring, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to pyrrolidines. organic-chemistry.org
The key C-N bond formation between the two rings can also be facilitated by catalysis. Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. For instance, the direct arylation of pyridine N-oxides with aryl bromides, catalyzed by palladium, offers an alternative to the use of often problematic 2-metallapyridines. nih.gov While not a direct synthesis of the target molecule, these methods highlight the potential for catalytic coupling strategies. Lewis acid catalysis, for example with zinc(II) nitrate, has been shown to activate 4-chloropyridine towards nucleophilic aromatic substitution with amines. researchgate.net
| Catalyst System | Reaction Type | Application | Reference |
| Magnetically Recoverable Nanocatalysts | Multicomponent Reaction | Pyridine Synthesis | nih.gov |
| Copper Catalysis | Intramolecular C-H Amination | Pyrrolidine Synthesis | organic-chemistry.org |
| Palladium Catalysis | Direct Arylation | Coupling of Pyridine N-oxides | nih.gov |
| Zinc(II) Nitrate | Lewis Acid Catalysis | SNAr of 4-Chloropyridine | researchgate.net |
Stereoselective Synthesis of Chiral this compound Enantiomers
The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. The chirality in this molecule arises from the stereocenter at the C-2 position of the pyrrolidine ring.
A major strategy for achieving stereoselectivity is to use a chiral starting material for the pyrrolidine ring. Proline, which is naturally available in both (S) and (R) forms, is an excellent chiral precursor. mdpi.comnih.gov The synthesis can proceed through the reduction of proline to prolinol, followed by appropriate functionalization and coupling with 4-chloropyridine, largely preserving the stereochemical integrity of the chiral center. nih.gov
Biocatalysis offers a powerful and sustainable approach to stereoselective synthesis. Transaminases, for example, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones with high enantiomeric excess. google.com Similarly, imine reductases (IREDs) have been employed for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines, demonstrating the potential of enzymatic methods for producing specific enantiomers.
Recent advances in asymmetric catalysis also provide routes to chiral pyrrolidines. For example, the enantioselective synthesis of 2-aryl-substituted pyrrolidines has been achieved via the hydrosilylation of cyclic imines using a chiral zinc complex.
Derivatization and Functionalization Strategies for the this compound Scaffold
The this compound scaffold possesses several sites that can be readily functionalized to create a diverse library of analogues for structure-activity relationship (SAR) studies and the development of new materials.
The chlorine atom at the C-4 position of the pyridine ring is a key handle for derivatization. It can be displaced by a variety of nucleophiles through SNAr reactions, allowing for the introduction of different functional groups such as amines, alcohols, and thiols. researchgate.net For example, reaction with dimethylamine (B145610) yields 4-dimethylaminopyridine (B28879) derivatives. vaia.com
The pyrrolidine ring also offers multiple points for modification. The secondary amine of the pyrrolidine can be acylated, for example, with benzoyl chloride, or alkylated. nih.govresearchgate.net If the pyrrolidine ring is substituted with other functional groups, these can also be manipulated. For instance, a hydroxyl group on the pyrrolidine ring can be used for further derivatization.
Furthermore, the pyridine ring itself can be subjected to further functionalization. While the existing substituents influence the regioselectivity, methods for the late-stage functionalization of complex pyridines are continuously being developed. nih.gov
| Functionalization Site | Reagent/Reaction Type | Introduced Functionality | Reference |
| C-4 of Pyridine | Nucleophilic Aromatic Substitution (e.g., with R-NH2) | Amino group | researchgate.net |
| Pyrrolidine Nitrogen | Acylation (e.g., with Acyl Chloride) | Amide | nih.gov |
| Pyrrolidine Nitrogen | Alkylation (e.g., with Alkyl Halide) | Tertiary Amine | researchgate.net |
| C-H bonds of Pyridine | Late-Stage Functionalization | Various | nih.gov |
Regioselective Modifications on the Pyridine Ring System
The functionalization of the pyridine ring in this compound and related structures is pivotal for modulating their chemical and biological properties. Key to these modifications is the inherent electronic nature of the pyridine ring, which is electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comyoutube.com The presence of a chlorine atom at the 4-position offers a versatile handle for a variety of transformations.
Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent at the C4 position is a prime site for nucleophilic aromatic substitution (SNAr). stackexchange.com This reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen. stackexchange.com Various nucleophiles, including amines, thiols, and alkoxides, can displace the chloride, allowing for the introduction of a wide range of functional groups. For instance, the reaction of 4-chloropyridines with amines is a common strategy to synthesize 4-aminopyridine (B3432731) derivatives. semanticscholar.org The reaction proceeds through a Meisenheimer-like intermediate, and its facility is dependent on the electron-withdrawing nature of the pyridine ring and the nucleophilicity of the incoming group. stackexchange.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine scaffold. For dichloropyridine substrates, the regioselectivity of the coupling can often be controlled by the choice of catalyst and reaction conditions. prepchem.com While conventional wisdom suggests that the C2 position is generally more reactive in such couplings, recent studies have demonstrated that ligand-controlled systems can direct the reaction to the C4 position of 2,4-dichloropyridines. prepchem.com This allows for the selective introduction of aryl, heteroaryl, and alkyl groups at the C4 position, while leaving the C2 chloride available for subsequent modifications. This approach is particularly valuable for the synthesis of 2,4-disubstituted pyridines with distinct functionalities at each position.
A practical method for the regioselective C4-alkylation of pyridines involves the use of a maleate-derived blocking group. This strategy enables Minisci-type decarboxylative alkylation specifically at the C4 position, even on pyridine itself, thus providing an efficient route to valuable 4-alkylated pyridine building blocks. nih.govuni.lu
| Reaction Type | Reagents and Conditions | Modification Site | Outcome | Reference |
| Nucleophilic Aromatic Substitution | Amines, Sodium Hydroxide | C4 | Formation of 4-aminopyridine derivatives | semanticscholar.org |
| Ligand-Controlled Cross-Coupling | Organoboron/-zinc/-magnesium reagents, Pd catalyst, sterically hindered NHC ligand | C4 | Selective C4-alkylation or arylation of 2,4-dichloropyridines | prepchem.com |
| Minisci-type Alkylation | Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈, maleate (B1232345) blocking group | C4 | Regioselective C4-alkylation | nih.govuni.lu |
Stereochemical Control in Pyrrolidine Ring Functionalization
The pyrrolidine ring in this compound contains a stereocenter at the 2-position, making stereochemical control a critical aspect of its synthesis and functionalization. The absolute configuration of this stereocenter can significantly influence the biological activity of the final compound.
Synthesis from Chiral Precursors: A common and effective strategy to ensure a specific stereochemistry is to start the synthesis from an enantiomerically pure precursor. Proline and its derivatives, such as 4-hydroxyproline, are readily available from the chiral pool and serve as excellent starting materials for the synthesis of various pyrrolidine-containing molecules. For example, (S)-prolinol can be a precursor for the synthesis of a variety of drugs containing the (S)-pyrrolidine moiety.
Stereoselective Reduction: Another approach involves the stereoselective reduction of a prochiral pyrrole (B145914) precursor. The heterogeneous catalytic hydrogenation of highly substituted pyrroles has been shown to proceed with excellent diastereoselectivity, affording functionalized pyrrolidines with multiple new stereocenters. nih.gov The stereochemical outcome is often directed by a pre-existing stereocenter on a substituent of the pyrrole ring. nih.gov
Functionalization of the Pyrrolidine Ring: Once the 2-(pyrrolidin-2-yl)pyridine core is assembled, further functionalization of the pyrrolidine ring can be explored. For instance, the nitrogen atom of the pyrrolidine can be acylated, alkylated, or incorporated into more complex structures. The stereochemistry of the existing C2-substituent can direct the approach of incoming reagents, potentially leading to diastereoselective transformations at other positions of the pyrrolidine ring. The puckering of the pyrrolidine ring, which is influenced by substituents, also plays a role in determining the stereochemical outcome of reactions. researchgate.net
| Method | Key Principle | Typical Precursors | Outcome | Reference |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | L-proline, (S)-prolinol, 4-hydroxyproline | Enantiopure pyrrolidine derivatives. | |
| Stereoselective Hydrogenation | Diastereoselective reduction of a prochiral pyrrole ring. | Substituted pyrroles | Functionalized pyrrolidines with controlled stereochemistry. | nih.gov |
| Diastereoselective Functionalization | An existing stereocenter directs the stereochemical course of a reaction. | Chiral 2-substituted pyrrolidines | Introduction of new stereocenters with predictable relative stereochemistry. | researchgate.net |
Exploration of Linker Chemistry for Conjugate Formation based on this compound
The development of conjugates, such as antibody-drug conjugates (ADCs), requires the attachment of a linker molecule to the core structure. nih.govnih.gov For this compound, both the pyridine and pyrrolidine rings offer potential sites for linker attachment.
Linker Attachment at the Pyridine Ring: The chlorine atom at the C4 position is an ideal site for attaching a linker via nucleophilic aromatic substitution. A bifunctional linker containing a nucleophilic group (e.g., an amine or a thiol) can displace the chloride, forming a stable covalent bond. The other end of the linker would possess a functional group suitable for conjugation to a larger biomolecule, such as a maleimide (B117702) or an activated ester for reaction with cysteine or lysine (B10760008) residues on a protein, respectively. biochempeg.com The reactivity of 4-chloropyridines can be "switched on" by protonation, which significantly increases their electrophilicity and facilitates reaction with nucleophiles. nih.gov
Alternatively, if the C4 position is functionalized with an amino group, this can be used as a handle for linker attachment. For example, the amino group can be acylated with a linker containing a carboxylic acid or an activated ester.
Linker Attachment at the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is another attractive point for linker conjugation. It can readily react with a variety of electrophilic linkers. For instance, acylation with a linker carrying a carboxylic acid (often activated in situ) or an acyl chloride would form a stable amide bond. Reductive amination with an aldehyde- or ketone-containing linker is another viable strategy.
| Attachment Site | Reaction Type | Linker Functional Group (on linker) | Conjugation Moiety (on linker) | Reference |
| Pyridine C4-Position | Nucleophilic Aromatic Substitution | Amine, Thiol | Maleimide, Activated Ester, Alkyne | biochempeg.comnih.gov |
| Pyrrolidine Nitrogen | Acylation | Carboxylic Acid, Acyl Chloride | Maleimide, NHS Ester | nih.gov |
| Pyrrolidine Nitrogen | Reductive Amination | Aldehyde, Ketone | Click-chemistry handle (e.g., alkyne, azide) | nih.gov |
Molecular Pharmacology and Target Engagement Mechanisms of 4 Chloro 2 Pyrrolidin 2 Yl Pyridine
In Vitro Assessment of 4-Chloro-2-(pyrrolidin-2-yl)pyridine's Interaction with Biological Targets
Ligand Binding Studies (e.g., Receptor Occupancy, Affinity Determination)
No specific ligand binding studies, receptor occupancy data, or affinity determination (e.g., Kᵢ, Kd, IC₅₀ values) for this compound have been reported in the available scientific literature.
Enzyme Kinetics and Inhibition Profiling of this compound
There are no available studies detailing the enzyme kinetics or inhibition profile of this compound. Research on related but different molecules, such as 4-chloro-2-(1-hydroxyalkyl)pyridines, has focused on their kinetic resolution using enzymes like Pseudomonas cepacia lipase, rather than their inhibitory effects on specific biological targets. nih.govspringernature.com
Cellular Pathway Modulation Studies (Mechanistic Focus)
Specific studies on how this compound modulates cellular pathways are not present in the current body of scientific literature.
Elucidation of the Molecular Mechanism of Action of this compound
Analysis of Downstream Signaling Events and Intracellular Cascades (In Vitro)
There is no available research on the downstream signaling events or intracellular cascades affected by this compound in vitro.
Comprehensive Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The structure-activity relationship (SAR) of this compound and its derivatives is a critical area of investigation, primarily focusing on their interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). The core structure, which is analogous to nornicotine, features a pyridine (B92270) ring linked to a pyrrolidine (B122466) ring at the 2-position. nih.gov The specific placement of a chlorine atom at the 4-position of the pyridine ring significantly influences the compound's pharmacological profile.
Correlating Structural Variations with Modulatory Effects on Biological Targets
SAR studies on analogs of this compound have revealed that even minor structural modifications can lead to substantial changes in activity at biological targets, particularly nAChRs. These receptors, which are ligand-gated ion channels, have various subtypes, and achieving selectivity is a key goal in drug design.
Variations on the pyrrolidine ring have demonstrated significant effects on potency and efficacy. For instance, expanding the pyrrolidine ring to a piperidine (B6355638) ring in related chiral cyclopropane (B1198618) analogs resulted in a more than 150-fold decrease in binding affinities at β2*-containing nAChRs. nih.gov Conversely, replacing the pyrrolidine with a smaller azetidine (B1206935) ring also alters the activity profile. This highlights the critical role of the five-membered pyrrolidine ring in optimal receptor interaction.
Modifications to the pyridine ring, other than the halogen substitution, also play a crucial role. For example, in a series of related 1,4-benzodioxane (B1196944) derivatives linked to a 2-pyrrolidine moiety, hydroxylation at specific positions on the aromatic ring was found to increase not only the affinity for α4β2 nAChRs but also the selectivity against α3β4 nAChRs. unimi.it While this is a different scaffold, it underscores the sensitivity of the nAChR binding pocket to substitutions on the aromatic system connected to the pyrrolidine.
| Structural Modification | Observed Effect | Target Class | Reference |
|---|---|---|---|
| Pyrrolidine ring expansion to piperidine | >150-fold drop in binding affinity | nAChRs (β2*-containing) | nih.gov |
| Hydroxylation of connected aromatic ring | Increased α4β2 nAChR affinity and selectivity | nAChRs | unimi.it |
| Introduction of a 2'-fluoro group on the pyridine ring | Interferes with receptor activation, leading to antagonism | nAChRs | nih.gov |
| Replacement of benzofuran (B130515) with tetrahydrofuropyridine | Increased potency and selectivity | JAK2 Kinase | nih.gov |
Impact of Halogen Substitution on Binding Affinity and Selectivity
The presence and position of a halogen atom on the pyridine ring are critical modulators of the pharmacological activity of 2-(pyrrolidin-2-yl)pyridine derivatives. In a review of pyridine derivatives with antiproliferative activity, it was noted that compounds with halogen atoms sometimes exhibited lower activity compared to those with groups like -OMe or -OH. nih.gov However, in the context of nAChR modulation, halogen substitution can be beneficial.
The 4-chloro substitution in this compound is significant. The electron-withdrawing nature of the chlorine atom alters the electronic distribution of the pyridine ring, which can affect key interactions within the receptor binding site, such as hydrogen bonding and π-π stacking. nih.gov In studies of deschloroepibatidine analogs, which feature a 2-(pyridin-yl) moiety, the introduction of a 2'-fluoro group on the pyridine ring, combined with bulky substituents at the 3'-position, was found to convert potent agonists into potent antagonists. nih.gov This demonstrates that halogen substitution can fundamentally switch the functional activity of a compound from agonism to antagonism.
The position of the halogen is also crucial. Nucleophilic substitution on the pyridine ring is generally preferred at the C-2 and C-4 positions due to the electron-withdrawing effect of the ring nitrogen. nih.gov This makes the 4-position, as in the title compound, a chemically accessible and influential site for modification. In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, a 4-chloro group on a terminal phenyl ring was found to be essential for potent activity, with its removal leading to a significant loss of potency. mdpi.com
| Compound Series | Halogen Substitution | Effect on Activity | Reference |
|---|---|---|---|
| Antiproliferative Pyridine Derivatives | Cl, Br, F | Generally associated with lower antiproliferative activity | nih.gov |
| Deschloroepibatidine Analogs (nAChR) | 2'-Fluoro on pyridine ring | Switched agonist activity to potent antagonism | nih.gov |
| SLACK Potassium Channel Inhibitors | 4-Chloro on terminal phenyl ring | Essential for potent inhibition; removal causes loss of activity | mdpi.com |
| Antimicrobial Pyridine Derivatives | 3-Chloro on azetidine-2-one ring | Found to be more potent against tested bacterial strains | mdpi.com |
Conformer Preferences of the Pyrrolidine Moiety and Receptor Recognition
The three-dimensional structure of the pyrrolidine ring and its orientation relative to the pyridine ring are paramount for effective receptor recognition and activation, particularly at nAChRs. The pyrrolidine moiety contains a stereocenter at the C-2 position, meaning the compound can exist as (S) and (R) enantiomers. For nicotine (B1678760) and its analogs, the (S) configuration is generally required for maximum affinity and activity at α4β2 nAChRs. unimi.it
The conformation of the pyrrolidine ring (i.e., the "pucker" of the five-membered ring) and the rotational angle (dihedral angle) between the pyridine and pyrrolidine rings determine the spatial positioning of the key nitrogen atoms. The protonated nitrogen of the pyrrolidine ring is crucial for forming a key cation-π interaction with a tryptophan residue in the aromatic box of the nAChR binding site, while the pyridine nitrogen acts as a hydrogen bond acceptor.
Studies on nornicotine, the demethylated parent structure of this compound, have shown that the desirable analgesic properties reside predominantly in the S(-)-enantiomer. nih.gov In a series of chiral cyclopropane analogs containing a pyrrolidine ring, the pyrrolidine-containing compounds were found to be highly potent partial agonists at α4β2-nAChRs. nih.gov This underscores the importance of the pyrrolidine scaffold in mediating functional activity.
The preference for a specific conformer is driven by the need to present the key pharmacophoric elements in an optimal arrangement for binding. The receptor binding pocket imposes strict steric and electronic constraints. Therefore, the conformational flexibility of the pyrrolidine ring is balanced against the entropic cost of adopting a specific bioactive conformation upon binding. The 4-chloro substituent on the pyridine ring can further influence these conformational preferences by affecting the electronic landscape and potential steric interactions within the binding pocket.
Computational Chemistry and in Silico Approaches for 4 Chloro 2 Pyrrolidin 2 Yl Pyridine Research
Quantum Chemical Investigations on 4-Chloro-2-(pyrrolidin-2-yl)pyridine
Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed examination of a molecule's electronic structure and its inherent properties. youtube.com These methods are fundamental to understanding the reactivity and stability of this compound.
Electronic Properties and Reactivity Prediction (e.g., Fukui functions, electrostatic potential maps)
The electronic landscape of a molecule dictates its reactivity. Descriptors derived from quantum chemical calculations, such as Fukui functions and electrostatic potential (ESP) maps, are crucial for predicting how this compound will interact with other chemical species.
Fukui Functions: The Fukui function, f(r), is a key concept in Density Functional Theory (DFT) that indicates the change in electron density at a specific point when the total number of electrons in the system is altered. wikipedia.orgfaccts.de It helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, three types of Fukui functions are of interest:
f+(r): Predicts the site for nucleophilic attack (where an electron is added).
f-(r): Predicts the site for electrophilic attack (where an electron is removed).
f0(r): Predicts the site for radical attack.
Calculations would likely show that the nitrogen atom of the pyridine (B92270) ring is a primary site for electrophilic attack, a common feature in pyridine derivatives. nih.gov The distribution of the Fukui functions across the pyrrolidine (B122466) and pyridine rings would highlight specific atoms susceptible to different types of chemical reactions.
Illustrative Fukui Function Indices for this compound
| Atom/Region | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| Pyridine N | 0.085 | 0.195 | 0.140 |
| C4 (with Cl) | 0.150 | 0.050 | 0.100 |
| Pyrrolidine N-H | 0.040 | 0.110 | 0.075 |
| C2 (of Pyridine) | 0.090 | 0.080 | 0.085 |
Note: This data is illustrative and represents plausible outcomes of a DFT calculation.
Conformational Analysis and Tautomerism Studies of this compound
Illustrative Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.00 | 75.3 |
| Syn-periplanar | ~0° | 3.50 | 1.5 |
| Gauche | ~60° | 1.20 | 23.2 |
Note: This data is illustrative and represents plausible outcomes of a conformational analysis study.
Tautomerism Studies: Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, the most likely form of tautomerism would involve the proton on the pyrrolidine nitrogen. While the depicted structure is expected to be the most stable, quantum chemical calculations can determine the relative energies of any potential tautomers, providing insight into their potential existence and relative abundance at equilibrium.
Molecular Docking and Protein-Ligand Interaction Analysis of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological receptor, typically a protein. acs.org
Prediction of Binding Modes and Key Intermolecular Interactions with Biological Receptors
Docking simulations place this compound into the binding site of a target protein in various possible orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These simulations can identify key intermolecular interactions, such as:
Hydrogen bonds: The pyridine nitrogen and the pyrrolidine N-H group are potential hydrogen bond donors and acceptors.
Hydrophobic interactions: The pyridine and pyrrolidine rings can engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen bonds: The chlorine atom can potentially form halogen bonds with electron-rich atoms in the protein.
π-π stacking: The aromatic pyridine ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Virtual Screening Methodologies for Novel Analogues of this compound
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmalariaworld.org Starting with this compound as a lead compound, virtual screening can be employed to find novel analogues with potentially improved binding affinity or other desirable properties. This can be done by creating a virtual library of compounds with modifications at various positions (e.g., substituting the chlorine atom, altering the pyrrolidine ring) and then docking them into the target receptor's binding site to predict their binding potential. researchgate.net
Molecular Dynamics Simulations of this compound in Biological Systems
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. nih.gov An MD simulation of the this compound-protein complex, solvated in a water box, can provide valuable information on:
The stability of the predicted binding pose over time.
The flexibility of the ligand and the protein's binding site.
The role of water molecules in mediating the protein-ligand interaction.
The free energy of binding, which is a more rigorous predictor of binding affinity than docking scores.
These simulations can reveal subtle conformational changes and interactions that are not apparent from static docking models, providing a more comprehensive understanding of the molecular recognition process. mdpi.com
Ligand-Target Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations are a cornerstone of computational biology, providing a dynamic view of the interactions between a ligand and its target protein over time. nih.gov For the this compound-target complex, MD simulations can elucidate the stability of the binding pose and reveal any conformational changes that occur upon binding. These simulations track the movements of every atom in the system, governed by a set of force fields that approximate the potential energy of the molecular system.
A typical MD simulation would involve placing the docked this compound-protein complex in a simulated physiological environment, complete with water molecules and ions. The simulation would then be run for a duration sufficient to observe the system's behavior, often on the order of nanoseconds to microseconds. Key metrics are monitored throughout the simulation to assess the stability of the complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is a primary indicator of stability. A low and stable RMSD for the ligand suggests a consistent binding mode, while significant fluctuations might indicate an unstable interaction.
Furthermore, MD simulations can reveal subtle conformational changes in the protein upon ligand binding. nih.gov The binding of this compound may induce shifts in the positions of key amino acid residues in the binding pocket, or even allosteric changes in distant parts of the protein. These conformational adaptations can be crucial for the protein's function and the ligand's efficacy. Analysis of the simulation trajectory can pinpoint which residues are most affected by the ligand's presence and how these changes might modulate the protein's activity.
To illustrate the type of data generated from such a study, the following table presents hypothetical RMSD values for the this compound ligand and the protein backbone over a 100-nanosecond simulation.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |
| 0 | 0.00 | 0.00 |
| 10 | 1.25 | 1.50 |
| 20 | 1.30 | 1.65 |
| 30 | 1.28 | 1.70 |
| 40 | 1.35 | 1.72 |
| 50 | 1.40 | 1.75 |
| 60 | 1.38 | 1.73 |
| 70 | 1.42 | 1.78 |
| 80 | 1.45 | 1.80 |
| 90 | 1.43 | 1.79 |
| 100 | 1.46 | 1.81 |
Water-Mediated Interactions and Solvent Effects on this compound Binding
Computational techniques such as 3D-RISM (Three-Dimensional Reference Interaction Site Model) and specialized MD simulation analysis can be employed to map the distribution and energetic properties of water molecules in the binding site, both in the presence and absence of the ligand. These methods can identify "unhappy" or high-energy water molecules that are prime candidates for displacement, as their removal from the binding pocket would be entropically favorable.
Conversely, water molecules that form stable hydrogen bond networks with both the protein and this compound can be identified as integral components of the binding interface. researchgate.net The pyrrolidine ring and the pyridine nitrogen of the compound are capable of forming hydrogen bonds, and water-mediated interactions could be crucial for stabilizing the complex. The solvent also has a broader effect on the binding affinity, as the desolvation of the ligand and the binding pocket upon complex formation is a key energetic consideration. researchgate.netnih.gov The hydrophobic chlorine atom on the pyridine ring, for instance, would likely favor an environment where it is shielded from the aqueous solvent.
A hypothetical analysis of water-mediated interactions for this compound binding might yield the following data:
| Interaction Type | Interacting Atoms (Ligand) | Interacting Atoms (Protein) | Bridging Water Molecule ID |
| Hydrogen Bond | Pyrrolidine N-H | Asp129 O | WAT432 |
| Hydrogen Bond | Pyridine N | Lys78 N-H | WAT112 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound and its analogues, QSAR can be a powerful tool for predicting the activity of new derivatives and for gaining insights into the structural features that are most important for their biological effects. nih.govnih.gov
Development of Predictive Models for Biological Activity based on Structural Descriptors
The development of a QSAR model begins with a dataset of compounds for which the biological activity has been experimentally determined. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov A wide array of descriptors can be generated, ranging from simple 2D properties like molecular weight and logP to more complex 3D descriptors derived from the molecule's conformation.
Once the descriptors are calculated, a statistical method is used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov Common methods include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms like support vector machines (SVM) and random forests. The goal is to create a model that can accurately predict the activity of compounds not included in the initial training set. nih.gov The predictive power of the model is assessed through rigorous validation techniques, such as cross-validation and the use of an external test set. nih.gov
A hypothetical QSAR model for a series of this compound analogues might be represented by the following equation:
pIC50 = 0.5 * ClogP - 0.2 * TPSA + 0.8 * ALogP + 2.5
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, ClogP is a measure of lipophilicity, TPSA is the topological polar surface area, and ALogP is another lipophilicity descriptor.
Interpretation of Descriptors and SAR Insights Derived from QSAR Models
Beyond its predictive capabilities, a well-validated QSAR model can provide valuable insights into the structure-activity relationship (SAR) of a series of compounds. nih.gov By examining the descriptors included in the model and their respective coefficients, researchers can infer which molecular properties are most influential for the observed biological activity.
For example, a positive coefficient for a lipophilicity descriptor like ClogP would suggest that increasing the lipophilicity of the molecule tends to increase its activity, perhaps by enhancing its ability to cross cell membranes or to interact with a hydrophobic region of the target protein. Conversely, a negative coefficient for a descriptor like TPSA might indicate that a lower polar surface area is beneficial for activity, potentially by reducing the desolvation penalty upon binding.
These insights can guide the design of new analogues with improved activity. If the model suggests that a particular region of the molecule is sensitive to steric bulk, for instance, medicinal chemists can focus their synthetic efforts on modifying that part of the structure. The iterative process of QSAR modeling and chemical synthesis can significantly accelerate the optimization of lead compounds.
A hypothetical interpretation of descriptors for a QSAR model of this compound analogues is presented in the table below:
| Descriptor | Coefficient | Interpretation |
| ClogP | +0.5 | Increased lipophilicity is favorable for activity. |
| TPSA | -0.2 | A smaller polar surface area is beneficial for activity. |
| ALogP | +0.8 | Increased atomic logP contributes positively to activity. |
| Molecular Weight | -0.1 | Increased molecular size has a slight negative impact on activity. |
Strategic Lead Optimization and Preclinical Pharmacological Investigations of 4 Chloro 2 Pyrrolidin 2 Yl Pyridine Analogues
Rational Design and Synthesis of Optimized 4-Chloro-2-(pyrrolidin-2-yl)pyridine Derivatives
The development of novel therapeutic agents from a lead compound such as this compound necessitates a structured and iterative process of chemical modification and biological evaluation. The rational design of derivatives focuses on enhancing desired pharmacological properties, including potency, selectivity, and metabolic stability, through targeted structural changes. Synthetic strategies are employed to efficiently generate libraries of analogues for systematic structure-activity relationship (SAR) studies. These approaches often involve the modification of the core scaffold, the pyrrolidine (B122466) ring, and the pyridine (B92270) ring system to probe key interactions with the biological target.
Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity
Bioisosterism is a cornerstone strategy in medicinal chemistry used to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering its core binding mode. mdpi.comu-tokyo.ac.jp This involves substituting a specific atom or group with another that possesses similar steric and electronic characteristics. mdpi.com For the this compound scaffold, bioisosteric replacements can be envisioned for both the pyridine and pyrrolidine moieties to improve target engagement and mitigate potential liabilities.
For instance, in the context of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, a class to which this scaffold is related, the pyrrolidine ring has been successfully replaced with a dimethylamino group. researchgate.net Similarly, the pyridine ring can be substituted with other aromatic systems. Research has shown that isoxazoles, isothiazoles, and appropriately substituted benzene (B151609) rings (e.g., with nitro or hydroxyl groups) can serve as effective bioisosteres for the pyridine ring in nAChR ligands. researchgate.netacs.org Another strategy involves the replacement of hydrogen with deuterium (B1214612) to potentially reduce the rate of metabolism if a C-H bond is broken in a rate-determining step. In other molecular systems, a difluoromethyl (–CF2H) group has been used as a bioisosteric replacement for a hydroxyl (OH) group or to mimic aspects of a pyridine-N-oxide moiety. rsc.org
| Original Moiety | Bioisosteric Replacement | Rationale/Potential Advantage | Reference Example Concept |
|---|---|---|---|
| Pyrrolidine | Dimethylamino | Modifies basicity and lipophilicity while maintaining a key nitrogen interaction. | researchgate.net |
| Pyridine | Substituted Phenyl (e.g., Nitrophenyl) | Alters electronic distribution and potential for new interactions. | researchgate.net |
| Pyridine | Isoxazole or Isothiazole | Introduces different heteroatoms to modulate binding and metabolic stability. | acs.org |
| Pyridine-N-oxide (analogue concept) | 2-Difluoromethylpyridine | Mimics electronic properties while potentially improving metabolic profile. | rsc.org |
Scaffold Modifications and Linker Optimizations within the this compound Framework
Beyond simple bioisosteric swaps, more significant structural modifications through scaffold hopping and linker optimization are employed to explore new chemical space and identify novel intellectual property. Scaffold hopping involves replacing the central core (e.g., the pyridine ring) with a topologically or electronically similar but structurally distinct ring system, such as a pyrazolo[3,4-d]pyrimidine or a quinoline. nih.govnih.gov This can lead to dramatic improvements in potency, selectivity, or pharmacokinetic properties. nih.gov
The synthesis of such diverse analogues often relies on robust and versatile chemical reactions. For example, palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are instrumental in connecting different aromatic or heteroaromatic fragments to the core scaffold. nih.gov A general approach could involve a dual Suzuki coupling sequence on a di-halogenated pyridine precursor to systematically introduce new side chains or build entirely new, linked aromatic systems. nih.gov
Linker optimization is also critical, particularly if the scaffold is modified to connect to additional pharmacophoric elements. Altering the length, rigidity, and chemical nature of a linker connecting the core to another functional group can optimize the spatial orientation of the molecule within the target's binding site. nih.gov
| Modification Type | Original Component | Modified Component Example | Synthetic Strategy Example | Reference Example Concept |
|---|---|---|---|---|
| Scaffold Hop | 4-Chloropyridine (B1293800) | Pyrazolo[3,4-d]pyrimidine | Multi-step synthesis from pyrazole (B372694) precursors. | nih.gov |
| Scaffold Hop | 4-Chloropyridine | 2-(Quinolin-4-yloxy)acetamide | Nucleophilic substitution of 4-hydroxyquinoline. | nih.gov |
| Linker Optimization | Direct bond | N-benzyl-2-(piperazin-1-yl)acetamide | Amide coupling reactions. | nih.gov |
Preclinical In Vitro Pharmacological Profiling of Advanced this compound Analogues
Once synthesized, advanced analogues undergo rigorous in vitro pharmacological profiling to quantify their biological activity and assess their potential as drug candidates. This stage involves a suite of biochemical and cell-based assays designed to measure potency, selectivity, and mechanism of action.
Dose-Response Characterization across Multiple Biochemical and Cell-Based Assays
The initial step in profiling is to determine the potency of the new analogues. This is achieved by generating dose-response curves in various assays. For analogues targeting receptors, competitive binding assays are used to determine the inhibition constant (Ki), which reflects the affinity of the compound for the receptor. For example, analogues of the related 2-chloro-pyridine structure have been evaluated for their affinity at nAChRs, yielding Ki values in the picomolar to nanomolar range. nih.gov
For enzyme targets or functional cellular responses, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is determined. These values quantify the concentration of the compound required to elicit a 50% response. For instance, in various systems, IC50 values are determined for effects on cell viability (e.g., MTT assay), enzyme activity, or inhibition of a biological process like quorum sensing. rsc.orgnih.gov
| Analogue ID | Assay Type | Target/System | Measured Value (IC50/Ki) | Reference Data Concept |
|---|---|---|---|---|
| Analogue A-1 | Binding Affinity | α4β2 nAChR | 95 pM (Ki) | researchgate.net |
| Analogue B-1 | Enzyme Inhibition | c-Met Kinase | 210 nM (IC50) | nih.gov |
| Analogue B-2 | Enzyme Inhibition | STAT3 | 670 nM (IC50) | nih.gov |
| Analogue C-1 | Functional Assay | Quorum Sensing Inhibition | 19 µM (IC50) | rsc.org |
| Analogue C-2 | Cell Viability | HCT-116 Cancer Cells | 6.97 µM (GI50) | nih.gov |
Selectivity Profiling against Off-Targets (In Vitro only)
A crucial aspect of preclinical profiling is to ensure that a compound interacts selectively with its intended target. Off-target activities can lead to undesirable side effects. Advanced analogues are therefore screened against a panel of related and unrelated biological targets, such as other receptors, kinases, and ion channels. For kinase inhibitors, for example, a compound might be tested at a fixed concentration (e.g., 1 µM) against a broad panel of kinases. The results can be used to calculate a selectivity score, which provides a quantitative measure of how specific the compound is. A lower selectivity score indicates higher specificity. This profiling helps in selecting candidates with the cleanest pharmacological profile for further development.
| Off-Target Class | Specific Off-Target | % Inhibition @ 1 µM | Reference Data Concept |
|---|---|---|---|
| Kinase | FLT3 | 26% | |
| Kinase | KIT | 18% | |
| Kinase | PDGFRβ | 8% | |
| Receptor | 5-HT2A | <10% | General panel screening |
| Ion Channel | hERG | <5% | General panel screening |
Application of Chemoinformatics and Data Mining in the Optimization Process of this compound Derivatives
The optimization of lead compounds like this compound is significantly accelerated and refined through the application of chemoinformatics and data mining. These computational disciplines provide powerful tools to analyze structure-activity relationships (SAR), predict pharmacokinetic properties, and guide the rational design of new analogues with improved profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling:
A cornerstone of chemoinformatics in drug discovery is the development of QSAR models. For derivatives of this compound, 3D-QSAR methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.gov These methods generate predictive models that correlate the three-dimensional properties of molecules with their biological activity.
For instance, a 3D-QSAR study on a series of nicotinic acetylcholine receptor (nAChR) ligands, a class to which this compound analogues often belong, revealed the critical importance of steric interactions for receptor affinity. nih.govacs.org The analysis can produce contour maps that visualize regions where bulky substituents are either favorable (enhancing affinity) or unfavorable (reducing affinity). nih.gov In the context of this compound, such a model might indicate that while substitution on the pyrrolidine ring is generally well-tolerated, bulky groups at the 6-position of the pyridine ring could lead to a decrease in affinity. nih.govacs.org
Pharmacophore Modeling and Virtual Screening:
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogues, a typical pharmacophore model for nAChR ligands would include a cationic center (the protonated nitrogen of the pyrrolidine ring) and a hydrogen bond acceptor (the pyridine nitrogen). nih.gov This model can then be used as a 3D query to screen large virtual libraries of compounds, identifying novel scaffolds that fit the pharmacophore and are therefore likely to be active. This in silico screening approach allows for the rapid identification of diverse and potentially patentable new chemical entities without the immediate need for extensive synthesis.
Molecular Docking and Dynamics Simulations:
Molecular docking simulations are employed to predict the preferred binding orientation of a ligand within the active site of its target protein. For this compound derivatives targeting a specific nAChR subtype, docking studies can elucidate key interactions, such as the cation-π interaction between the pyrrolidine's charged nitrogen and a tryptophan residue in the receptor's binding pocket, and hydrogen bonding involving the pyridine nitrogen. nih.gov These simulations can rationalize observed SAR data and guide the design of new analogues with enhanced binding affinity. For example, docking could reveal that the 4-chloro substituent occupies a specific hydrophobic pocket, and that modifications to this group could either improve or disrupt this favorable interaction.
Molecular dynamics (MD) simulations can further refine this understanding by modeling the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the role of surrounding water molecules.
Predictive Modeling of ADMET Properties:
A significant challenge in lead optimization is achieving a balance between potency and favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Data mining and machine learning algorithms can be trained on existing experimental data to build predictive models for various ADMET parameters. For this compound analogues, these models can forecast properties such as blood-brain barrier penetration, metabolic stability in liver microsomes, and potential for off-target effects. For example, the pyridine ring is a known site of metabolism, and in silico models can help predict its metabolic fate and guide modifications to enhance stability. nih.gov By flagging potential liabilities early in the design phase, these predictive tools help to prioritize the synthesis of compounds with a higher probability of success in later preclinical and clinical stages.
The integration of these chemoinformatic and data mining techniques creates a powerful, iterative cycle of design, prediction, synthesis, and testing. This approach minimizes the number of compounds that need to be synthesized and tested experimentally, thereby reducing costs and accelerating the timeline for the discovery of optimized clinical candidates derived from the this compound scaffold.
Data Tables
The following tables present representative preclinical data for analogues of this compound, illustrating the impact of structural modifications on receptor binding affinity. This data is synthesized from studies on related compounds to provide a framework for understanding the strategic optimization of this chemical series.
Table 1: In Vitro Binding Affinities (Ki) of 2'-(Substituted-Pyridinyl) Analogues at α4β2 nAChRs*
| Compound | 3'-Substituent (on 4'-pyridyl ring) | Ki (nM) |
| 7a | H | 0.09 |
| 7b | F | 0.067 |
| 7c | Cl | 1.18 |
| 7d | NH2 | 0.13 |
| 7e | OCH3 | 0.04 |
| 8a | H (on 3'-pyridyl ring) | 0.11 |
| 8b | 4'-F | 0.049 |
| 8c | 4'-Cl | 0.063 |
| 8d | 4'-NH2 | 0.25 |
| 8e | 4'-OCH3 | 0.13 |
Data adapted from studies on deschloroepibatidine analogues to illustrate SAR trends. researchgate.net
Table 2: In Vitro Binding Affinities (Ki) of N-Methylated Vinylpyridine Analogues at nAChRs
| Compound | Structure | Ki (pM) |
| 3b | 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine | 28 |
| 6b | 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(5-pyrimidinyl)vinyl)pyridine | 23 |
This data highlights the high affinity achievable with specific substitutions on the pyridine and pyrrolidine rings. nih.gov
Future Trajectories and Unanswered Questions in 4 Chloro 2 Pyrrolidin 2 Yl Pyridine Research
Exploration of Undiscovered Biological Modulatory Capacities of the 4-Chloro-2-(pyrrolidin-2-yl)pyridine Scaffold
The pyridine (B92270) ring is a common feature in a vast number of FDA-approved drugs, with a significant portion targeting cancer and central nervous system disorders. rsc.org The therapeutic potential of pyridine derivatives is often enhanced through metal complexation, which can improve stability, bioavailability, and cytotoxic effects through mechanisms like ROS generation and DNA intercalation. nih.gov This suggests that the this compound scaffold could be a promising candidate for the development of novel anticancer agents, an area that warrants further investigation.
The pyrrolidine (B122466) ring, another key component of the scaffold, is also a privileged structure in many active pharmaceutical ingredients. nih.gov Derivatives of pyrrolo[2,3-b]pyridine, a related heterocyclic system, have shown potent inhibitory activity against enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β), which is a target in Alzheimer's disease research. nih.gov This raises the question of whether the this compound scaffold could be adapted to target similar kinases or other enzymes implicated in neurodegenerative diseases. The structural similarities suggest a potential for undiscovered biological activities in this area.
Furthermore, the general class of pyridine-containing heterocycles has been explored for a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.gov The unique combination of the chloropyridine and pyrrolidine moieties in the target scaffold may confer novel pharmacological properties that have yet to be explored. Future research should, therefore, focus on broad biological screening of derivatives to uncover these potential therapeutic applications.
Advanced Methodologies for Stereochemical Control in the Synthesis of Complex Derivatives
The chiral center at the 2-position of the pyrrolidine ring is a critical determinant of the biological activity of this compound derivatives. Consequently, the development of advanced synthetic methodologies that allow for precise stereochemical control is a key area of future research.
Recent advancements in asymmetric synthesis have provided several promising routes to enantioenriched 2-substituted pyrrolidines. nih.gov One such approach involves the diastereoselective addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines, which has proven to be a general and efficient method for preparing a variety of 2-substituted pyrrolidines in high yields. rsc.org Another powerful strategy is the use of transaminases in a biocatalytic approach. This method, starting from commercially available ω-chloroketones, can produce both enantiomers of 2-substituted pyrrolidines with excellent enantiomeric excess. nih.govacs.org The application of imine reductases has also been successful in the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines. nih.gov
These methodologies offer powerful tools for accessing specific stereoisomers of this compound and its derivatives. Future research should focus on adapting and optimizing these methods for the specific target scaffold. This will enable the synthesis of a diverse library of stereochemically defined compounds, which is essential for detailed structure-activity relationship (SAR) studies and the identification of potent and selective drug candidates. Further exploration into novel catalytic systems, including the use of C2-symmetrical pyrrolidine-based ligands, could also lead to new and more efficient synthetic routes. nih.gov
Integration of Machine Learning and Artificial Intelligence in Structure-Based Design and Lead Prioritization
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and offers significant potential for the development of novel this compound derivatives. nih.govnih.gov These computational tools can accelerate the identification of promising drug candidates by predicting their biological activities and physicochemical properties, thus reducing the time and cost associated with experimental screening. nih.govlongdom.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that can be enhanced by ML algorithms to predict the biological activity of compounds based on their chemical structure. researchgate.net For the this compound scaffold, ML-based QSAR models could be developed to predict affinity for various biological targets, guiding the design of more potent analogs.
Future work in this area should focus on developing and validating predictive models specifically for the this compound chemical space. This will involve curating large datasets of known derivatives and their biological activities to train robust ML models. The integration of these in silico tools into the drug discovery pipeline will undoubtedly accelerate the identification and optimization of lead compounds based on this promising scaffold.
Potential for this compound as a Chemical Probe in Basic Biological Research
Beyond its potential as a therapeutic agent, the this compound scaffold holds promise as a chemical probe for fundamental biological research. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context.
The development of fluorescent probes based on heterocyclic systems is a burgeoning area of research. For instance, styrylpyridinium and pyrroloquinoline derivatives have been successfully utilized for fluorescent cell imaging. nih.govmdpi.com By incorporating a suitable fluorophore into the this compound structure, it may be possible to create novel probes for visualizing specific cellular components or processes. The inherent reactivity of the chloro-substituent could also be exploited for covalent labeling of target proteins.
Another exciting application lies in the development of radiotracers for Positron Emission Tomography (PET) imaging. A novel series of compounds based on a similar scaffold, 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, has been evaluated as potential PET imaging agents for nicotinic acetylcholine (B1216132) receptors. elsevier.com This precedent suggests that radiolabeled versions of this compound derivatives could be developed to non-invasively study the distribution and function of their biological targets in living organisms.
Future research in this direction should focus on the rational design and synthesis of probe molecules derived from the this compound scaffold. This will involve the strategic introduction of reporter groups, such as fluorophores or radioisotopes, while maintaining high affinity and selectivity for the intended biological target. The availability of such probes would provide invaluable tools for advancing our understanding of complex biological systems.
Q & A
Q. Key Data :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 65–75% |
| Solvent | DMF | - |
| Purification Method | Column Chromatography | 90–95% |
Basic: How can the structure of this compound be confirmed using spectroscopic techniques?
Methodological Answer:
- NMR :
- Mass Spectrometry : ESI-MS ([M+H]⁺) should match the molecular formula (C₉H₁₀ClN₂, MW 196.65 g/mol). Fragmentation patterns (e.g., loss of Cl or pyrrolidine moiety) validate the structure .
Advanced: What strategies resolve contradictions in reactivity data for halogenated pyridines with nitrogen-containing substituents?
Methodological Answer:
- Mechanistic Studies : Use DFT calculations to compare activation energies for nucleophilic substitution (SNAr) vs. radical pathways. For example, electron-withdrawing groups (Cl) at C-4 accelerate SNAr but may stabilize radical intermediates under UV light .
- Experimental Validation :
- Case Study : Conflicting reports on Cl vs. pyrrolidine group reactivity can be resolved by kinetic isotopic labeling (e.g., deuterated pyrrolidine) to track bond cleavage .
Advanced: How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with targets like kinase enzymes. The pyrrolidine moiety may occupy hydrophobic pockets, while the pyridine-Cl group forms halogen bonds .
- MD Simulations : Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding free energy (ΔG < -8 kcal/mol suggests strong affinity) .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl, CF₃) with IC₅₀ values from enzyme inhibition assays .
Q. Example Data :
| Derivative | Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|---|
| 4-Cl, 2-pyrrolidine | EGFR Kinase | -9.2 | 120 ± 15 |
| 4-CF₃, 2-pyrrolidine | HER2 Kinase | -8.7 | 250 ± 20 |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis/purification steps .
- Toxicity Mitigation :
- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent decomposition .
Advanced: How to design stability-indicating assays for this compound under stress conditions?
Methodological Answer:
- Forced Degradation :
- Acid/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h). Monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Oxidation : Treat with 3% H₂O₂ at 40°C for 6h. Identify degradation products (e.g., pyridine N-oxide) via LC-MS/MS .
- Validation Parameters :
- Linearity (R² > 0.995 for 0.1–100 µg/mL).
- Precision (RSD < 2% for intraday/interday assays).
Advanced: What role does the pyrrolidine substituent play in modulating the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : Pyrrolidine increases logP (experimental logP = 2.1 vs. 1.5 for unsubstituted pyridine), enhancing membrane permeability .
- Conformational Rigidity : The pyrrolidine ring adopts an envelope conformation, reducing entropy loss upon binding to proteins (ΔS = -15 kcal/mol·K) .
- Solubility : Despite higher logP, the basic pyrrolidine nitrogen improves aqueous solubility (5 mg/mL in pH 7.4 buffer) via protonation .
Basic: How can researchers troubleshoot low yields in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/XPhos for higher turnover vs. traditional Pd(PPh₃)₄ .
- Oxygen Sensitivity : Degas solvents with N₂ to prevent catalyst oxidation.
- Byproduct Analysis : Use TLC (Rf = 0.3 in 7:3 hexane/EtOAc) to detect unreacted starting material; adjust stoichiometry or reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
